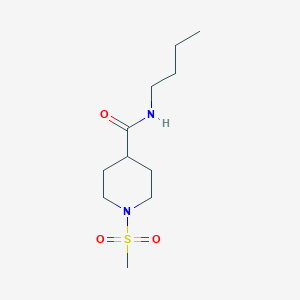

N-butyl-1-(methylsulfonyl)-4-piperidinecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-butyl-1-(methylsulfonyl)-4-piperidinecarboxamide and its derivatives involves multiple steps, starting from basic piperidine structures and incorporating various sulfonyl and carboxylate groups through reactions with sulfonyl chlorides and other reagents. For example, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized from ethyl piperidine-4-carboxylate through a sequence of reactions, showcasing the complexity and versatility of the synthetic routes for these compounds (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of N-butyl-1-(methylsulfonyl)-4-piperidinecarboxamide derivatives is characterized by the presence of sulfonyl, carboxylate, and piperidine groups. These structures have been elucidated using various spectroscopic techniques such as IR, 1H-NMR, and EI-MS, providing insights into their complex chemical nature. The arene sulfonyl group, in particular, has been found critical for the activity of certain derivatives, indicating the importance of molecular structure in determining the chemical behavior of these compounds (Wang et al., 2006).

Chemical Reactions and Properties

N-butyl-1-(methylsulfonyl)-4-piperidinecarboxamide and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, their interaction with different reagents results in the formation of compounds with significant anti-acetylcholinesterase (anti-AChE) activity. Such reactivity not only demonstrates their potential in biomedical applications but also highlights the chemical versatility of these compounds (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of N-butyl-1-(methylsulfonyl)-4-piperidinecarboxamide derivatives, such as solubility and crystallinity, are influenced by their molecular structure. For example, hyperbranched polymers derived from piperazine and sulfone monomers exhibit solubility in water and various organic solvents, which can be attributed to the unique structural features of these polymers (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity and binding affinity to biological targets, are a focus of significant research interest. Their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase underscores their potential therapeutic applications. Molecular docking studies further reveal the binding interactions of these compounds with target proteins, providing insights into their mechanism of action (Khalid, Rehman, & Abbasi, 2014).

Aplicaciones Científicas De Investigación

Improved Dischargeability and Reversibility of Sulfur Cathode

A novel room temperature ionic liquid (RTIL) was synthesized and tested as an electrolyte for Li/S cells, demonstrating improved dischargeability and reversibility for sulfur cathodes. This innovation suggests potential applications in enhancing the performance of lithium-sulfur batteries, offering a promising avenue for the development of high-capacity, long-life batteries (Yuan et al., 2006).

Selectivity and Multifunctionality in CNS Disorders Treatment

The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines was explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend a polypharmacological approach to treating complex diseases, demonstrating the compound's relevance in developing new CNS disorder treatments (Canale et al., 2016).

Ionic Liquid Properties and Plastic Crystal Behavior

A series of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts were synthesized and characterized, focusing on their potential use as ionic liquids and solid electrolytes. This research underscores the compound's significance in developing new materials with unique thermophysical characteristics for applications in energy storage and conversion technologies (Forsyth et al., 2006).

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity highlighted the potential of these compounds in developing antidementia agents. This research contributes to the ongoing search for effective treatments for neurodegenerative disorders such as Alzheimer's disease (Sugimoto et al., 1990).

High Voltage and Safe Electrolytes for Lithium-ion Batteries

Novel binary electrolytes based on ionic liquid and sulfone were prepared and examined for use in lithium-ion batteries. This study presents a significant advancement in developing safer and more efficient electrolytes for lithium-ion batteries, highlighting the compound's role in enhancing the solvability, ionic conductivity, and electrode compatibility of the ionic liquid (Xiang et al., 2013).

Propiedades

IUPAC Name |

N-butyl-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-3-4-7-12-11(14)10-5-8-13(9-6-10)17(2,15)16/h10H,3-9H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRVHJLKKZBJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062117.png)

![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4062123.png)

![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4062124.png)

![6-[2-(4-ethylphenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B4062136.png)

![N-(2-benzoyl-4-nitrophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4062141.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4062142.png)

![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4062151.png)

![7-[4-({[3-(ethoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4062159.png)

![N-2-adamantyl-4-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4062161.png)

![N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4062163.png)

![8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4062181.png)

![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4062200.png)

![N-[4-(aminosulfonyl)phenyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4062205.png)